molecular formula C15H7Cl2N3O B11712225 2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine

2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine

Cat. No.: B11712225
M. Wt: 316.1 g/mol
InChI Key: LYULOEZHJLAQKR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with dichloro and dibenzo[b,d]furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine typically involves the reaction of dibenzo[b,d]furan with chlorinated triazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reaction. The process may also involve steps like chlorination and cyclization to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine compounds .

Scientific Research Applications

2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine is unique due to its combination of a triazine ring with dichloro and dibenzo[b,d]furan groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various applications .

Properties

Molecular Formula

C15H7Cl2N3O

Molecular Weight

316.1 g/mol

IUPAC Name

2,4-dichloro-6-dibenzofuran-4-yl-1,3,5-triazine

InChI

InChI=1S/C15H7Cl2N3O/c16-14-18-13(19-15(17)20-14)10-6-3-5-9-8-4-1-2-7-11(8)21-12(9)10/h1-7H

InChI Key

LYULOEZHJLAQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=NC(=NC(=N4)Cl)Cl

Origin of Product

United States

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